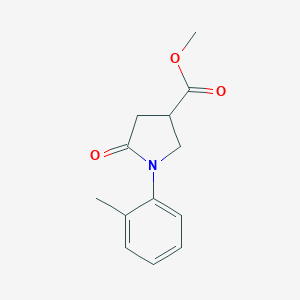
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The “1-(2-methylphenyl)” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the 1st carbon of the pyrrolidine ring, with a methyl group (-CH3) on the 2nd carbon of the phenyl ring. The “methyl … carboxylate” part indicates a carboxylate ester functional group (-COOCH3) attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the ester functional group. The carbonyl group on the pyrrolidine ring and the ester group would be polar, potentially allowing for interactions with other polar molecules. The presence of the phenyl and methyl groups would provide regions of hydrophobicity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The polar groups could confer some degree of solubility in polar solvents, while the hydrophobic regions might make it soluble in non-polar solvents .Applications De Recherche Scientifique
Antiviral Potential
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives have been identified as potential antiviral agents. A related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has shown promise as a non-nucleoside reverse transcriptase inhibitor for HIV-1, showcasing the structural potential of these compounds in antiviral therapy (Tamazyan et al., 2007).
Antioxidant Properties
Derivatives of methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate have been synthesized and tested for their antioxidant activities. Some of these derivatives exhibited significant antioxidant properties, outperforming known antioxidants like ascorbic acid, hinting at their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activities
5-Oxopyrrolidine derivatives, including those related to methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate, have been studied for their anticancer and antimicrobial properties. Compounds with specific substituents demonstrated potent activity against cancer cell lines and multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing novel anticancer and antimicrobial agents (Kairytė et al., 2022).
Synthetic Applications
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate derivatives have been identified as versatile intermediates in organic synthesis. Their applications include the synthesis of α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones, highlighting their significance in the field of synthetic chemistry (Beji, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-5-3-4-6-11(9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFYQKCHHSKWKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Adamantyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364095.png)
![6-(1-Adamantyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364099.png)
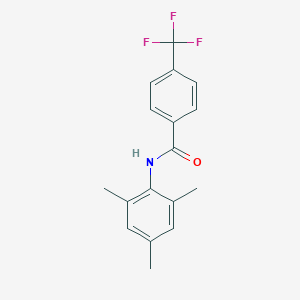
![N-[2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B364136.png)
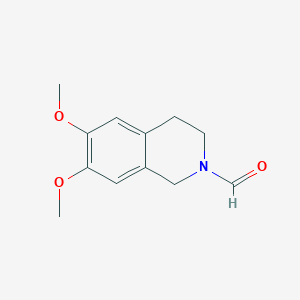


![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)
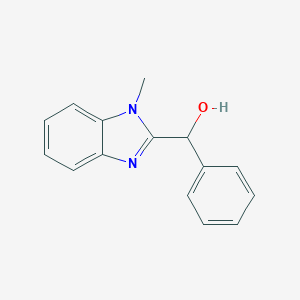
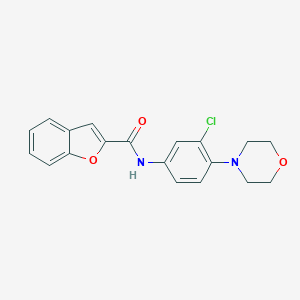
![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)
![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)